5-Chloro-2-[(difluoromethyl)sulfanyl]aniline
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Overview
Description
5-Chloro-2-[(difluoromethyl)sulfanyl]aniline is an organic compound with the molecular formula C7H6ClF2NS It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and a difluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(difluoromethyl)sulfanyl]aniline typically involves the introduction of the difluoromethylsulfanyl group to a chlorinated aniline derivative. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 5-chloro-2-nitroaniline is reacted with a difluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(difluoromethyl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like iron powder and hydrochloric acid.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder (Fe), hydrochloric acid (HCl)
Substitution: Amines, alkoxides, bases (e.g., potassium carbonate)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aniline derivatives
Scientific Research Applications
5-Chloro-2-[(difluoromethyl)sulfanyl]aniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(difluoromethyl)sulfanyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(difluoromethyl)pyridine
- 2-Chloro-5-[(difluoromethyl)sulfanyl]pyridine
Comparison
Compared to similar compounds, 5-Chloro-2-[(difluoromethyl)sulfanyl]aniline is unique due to the presence of both chlorine and difluoromethylsulfanyl groups on the aniline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other related compounds.
Properties
IUPAC Name |
5-chloro-2-(difluoromethylsulfanyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAVYCNRCQLRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)SC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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